

# My PicoGreen standard curve is not linear, what are the possible causes?

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Picogreen*

Cat. No.: *B1258679*

[Get Quote](#)

## Picogreen Assay Technical Support Center

Welcome to the technical support center for the **PicoGreen** dsDNA quantification assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear protocols for accurate and reproducible results.

## Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common problems encountered during the **PicoGreen** assay, focusing on why your standard curve might not be linear and how to resolve it.

Q1: My **PicoGreen** standard curve is not linear. What are the most common causes?

A non-linear standard curve in a **PicoGreen** assay can be attributed to several factors, ranging from procedural errors to reagent issues. The most frequent culprits include:

- **Pipetting and Dilution Errors:** Inaccurate serial dilutions of the DNA standard are a primary source of non-linearity. Small errors in pipetting, especially with concentrated stock solutions, can propagate through the dilution series.
- **Incorrect Blanking:** A high fluorescence reading in the blank (0 ng/mL DNA) can compress the dynamic range of the assay and affect the linearity. This can be caused by contaminated TE buffer or plates.<sup>[1]</sup>

- **Reagent Degradation:** The **PicoGreen** reagent is sensitive to light and should be protected from photobleaching.[2][3] Improper storage or repeated freeze-thaw cycles of the reagent can also lead to reduced performance.[1]
- **Assay Range Exceeded:** The **PicoGreen** assay has a defined linear range. If the concentration of your standards or samples exceeds this range, the curve will plateau at the higher concentrations, a phenomenon known as saturation.[1]
- **Contaminants in Samples or Standards:** Certain compounds commonly found in nucleic acid preparations can interfere with the assay and affect the fluorescence signal, leading to a non-linear response.[2][4]
- **Inadequate Mixing:** Thorough mixing of the DNA standard/sample with the **PicoGreen** reagent is crucial for a uniform reaction.[5]
- **Incorrect Incubation Time:** The incubation time after adding the **PicoGreen** reagent should be consistent and within the recommended range (typically 2-5 minutes) to allow the dye to bind to the dsDNA.[6]

Q2: I have a high background fluorescence in my blank well. What should I do?

High background fluorescence can significantly impact the accuracy and linearity of your standard curve. Here's how to troubleshoot this issue:

- **Use Nuclease-Free and Clean Labware:** Ensure that the microplates, pipette tips, and tubes are certified nuclease-free and have low fluorescence background.[7] Black, opaque-walled plates are recommended to minimize well-to-well crosstalk and background fluorescence.[4][8]
- **Check Your TE Buffer:** The TE buffer used to dilute the **PicoGreen** reagent and the DNA standards must be free of contaminating nucleic acids.[3][6] Use a fresh, high-quality, nuclease-free TE buffer.
- **Protect the **PicoGreen** Reagent from Light:** The **PicoGreen** dye is susceptible to photodegradation, which can increase background fluorescence.[2][8] Always store the reagent in the dark and protect the working solution from light by covering it with foil.[2][3] Prepare the working solution fresh for each experiment.[7]

Q3: My R-squared ( $R^2$ ) value is low. How can I improve it?

A low  $R^2$  value (typically  $<0.99$ ) indicates a poor fit of the data to a linear model.[\[9\]](#)[\[10\]](#) To improve the  $R^2$  value:

- **Review Your Pipetting Technique:** Ensure accurate and consistent pipetting, especially when preparing the serial dilutions for the standard curve. Use calibrated pipettes and low-retention tips.
- **Prepare Fresh Standards:** Always prepare a fresh standard curve for each assay.[\[7\]](#) Do not reuse old standard dilutions.
- **Increase the Number of Standard Points:** Using more data points in your standard curve, especially at the lower concentrations, can improve the accuracy of the linear regression.[\[7\]](#)
- **Ensure Proper Mixing:** After adding the **PicoGreen** reagent, mix the contents of the wells thoroughly by pipetting up and down several times.[\[8\]](#)
- **Check for Outliers:** Visually inspect your standard curve plot. A single outlier can significantly lower the  $R^2$  value. If an outlier is identified, consider re-running that standard or removing it from the analysis if justified.[\[9\]](#)

Q4: Can contaminants in my DNA sample affect the **PicoGreen** assay?

Yes, certain substances can interfere with the **PicoGreen** assay, although it is generally robust.[\[2\]](#) The signal intensity may be affected, which can impact the linearity and accuracy of your results.[\[6\]](#)

Contaminant	Effect on PicoGreen Signal	Mitigation Strategy
Salts (e.g., NaCl, MgCl <sub>2</sub> )	Can decrease the fluorescent signal. <a href="#">[4]</a>	Prepare standards in a buffer with a similar salt concentration to your samples. <a href="#">[2]</a> <a href="#">[3]</a>
Detergents (e.g., SDS)	Can interfere with the assay. <a href="#">[11]</a>	Dilute the sample to reduce the detergent concentration. <a href="#">[6]</a>
Proteins	Generally have minimal effect, but high concentrations can interfere. <a href="#">[2]</a> <a href="#">[7]</a>	If samples are proteinaceous, consider a purification step. Treat standards similarly to samples. <a href="#">[3]</a>
Single-stranded DNA (ssDNA) and RNA	PicoGreen is highly selective for dsDNA, but high concentrations of ssDNA or RNA can contribute to the signal. <a href="#">[2]</a> <a href="#">[6]</a>	If significant ssDNA or RNA is present, consider treating samples with nucleases. <a href="#">[6]</a>
Intercalating Drugs	Compounds that bind to DNA can compete with PicoGreen, altering the fluorescence. <a href="#">[11]</a>	Be aware of any potential intercalating agents in your samples and consider their impact on the results.

Table 1: Effects of Common Contaminants on the **PicoGreen** Assay.

## Experimental Protocols

### Protocol 1: Preparation of **PicoGreen** Working Solution

- Allow the concentrated **PicoGreen** reagent (typically supplied in DMSO) to equilibrate to room temperature before opening.[\[3\]](#)
- On the day of the experiment, prepare a 1:200 dilution of the concentrated reagent in 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).[\[2\]](#)[\[7\]](#)
- Use a plastic container for the dilution, as the reagent may adsorb to glass surfaces.[\[2\]](#)

- Protect the working solution from light by wrapping the container in aluminum foil or placing it in the dark.[3][8]
- Use the working solution within a few hours of preparation for best results.[2][7]

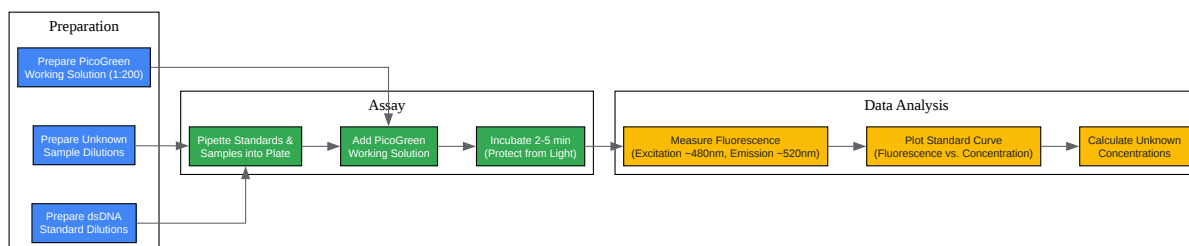
#### Protocol 2: Preparation of a dsDNA Standard Curve

- Prepare a DNA Stock Solution: Start with a high-quality, purified dsDNA standard of known concentration. A common choice is lambda DNA or calf thymus DNA.[2][6] Prepare a working stock solution (e.g., 2 µg/mL) in 1X TE buffer.[6]
- Perform Serial Dilutions: Create a series of standards by serially diluting the working stock solution. It is crucial to pipette accurately and mix thoroughly at each step.

Standard	Volume of 2 µg/mL DNA Stock (µL)	Volume of 1X TE Buffer (µL)	Final DNA Concentration (ng/mL)
1	50	50	1000
2	25	75	500
3	10	90	200
4	5	95	100
5	2.5	97.5	50
6	1	99	20
7	0.5	99.5	10
Blank	0	100	0

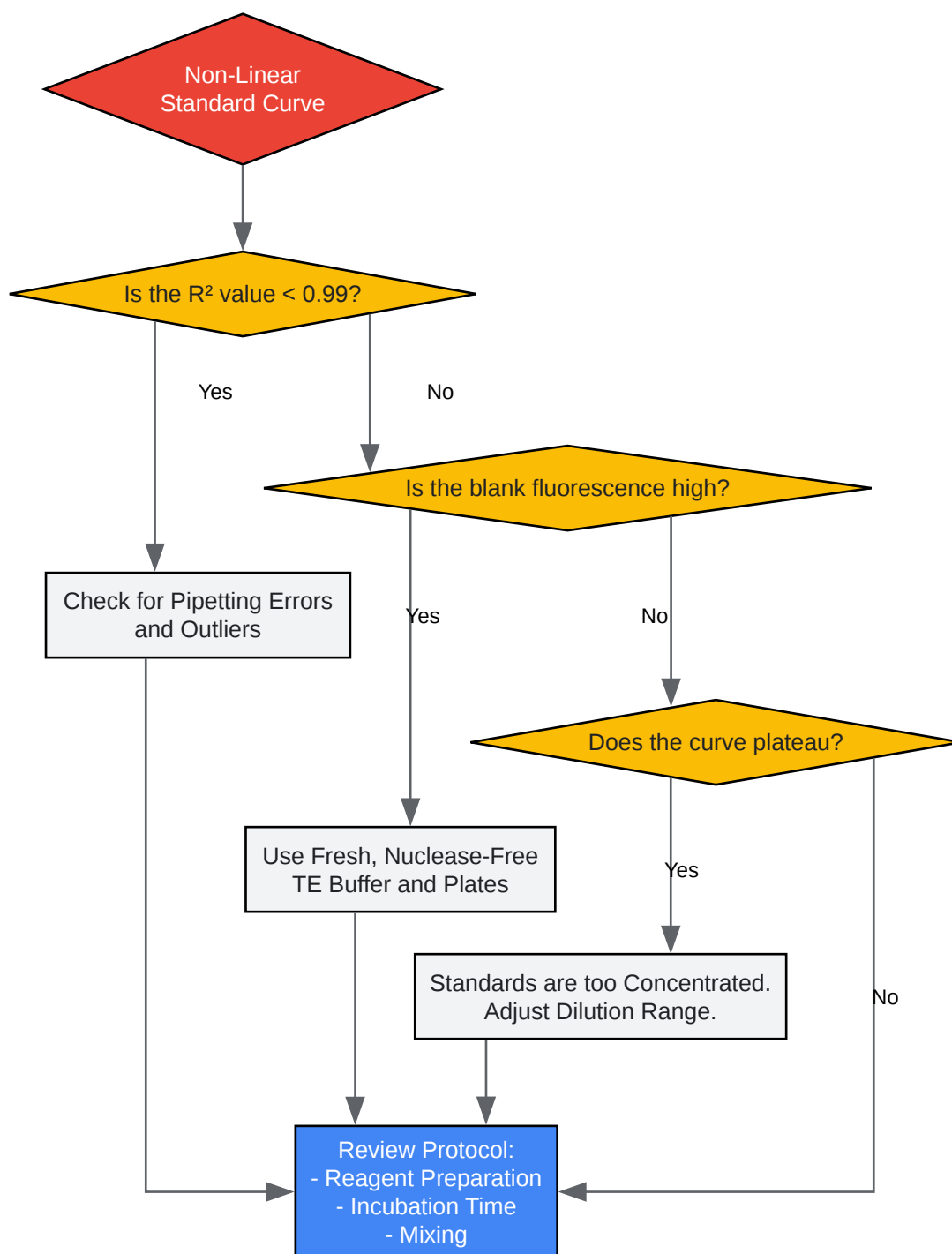
Table 2: Example Dilution Series for a High-Range Standard Curve.

## Visual Guides



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for the **PicoGreen** dsDNA quantification assay.



[Click to download full resolution via product page](#)

Caption: A troubleshooting decision tree for a non-linear **PicoGreen** standard curve.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. promega.com [promega.com]
- 3. frederick.cancer.gov [frederick.cancer.gov]
- 4. agilent.com [agilent.com]
- 5. reddit.com [reddit.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. protocols.io [protocols.io]
- 9. fuhrman-lab.github.io [fuhrman-lab.github.io]
- 10. molecprot\_picogreenassay – Lotterhos Lab Protocols [drk-lo.github.io]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [My Picogreen standard curve is not linear, what are the possible causes?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1258679#my-picogreen-standard-curve-is-not-linear-what-are-the-possible-causes]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]



**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)